molecular formula C22H30N8O6 B12098040 Pyr-pro-arg-pna

Pyr-pro-arg-pna

Cat. No.: B12098040
M. Wt: 502.5 g/mol
InChI Key: WPVINHLVHHPBMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyr-pro-arg-pna involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Pyr-pro-arg-pna acts as a substrate for specific proteases. When these enzymes cleave the peptide bond, 4-nitroaniline is released. This release can be quantitatively measured due to the chromogenic properties of 4-nitroaniline, providing insights into enzyme activity and kinetics .

Biological Activity

Pyrrolyl-Prolyl-Arginine-p-Nitroaniline (Pyr-Pro-Arg-pNA) is a synthetic polypeptide that serves as a chromogenic substrate for various serine proteases. This compound is particularly significant in biochemical assays due to its ability to undergo hydrolysis, leading to measurable colorimetric changes. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, applications in research, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of three amino acids: pyrrolyl, prolyl, and arginine, linked to a p-nitroaniline moiety. The synthesis typically involves several steps, including the protection and deprotection of amino acid side chains to facilitate peptide bond formation. This method is noted for its high yield and cost-effectiveness, making it suitable for large-scale production.

Enzymatic Activity

Substrate for Serine Proteases

This compound is primarily recognized for its role as a substrate for serine proteases, such as thrombin and tryptase. Upon hydrolysis by these enzymes, p-nitroaniline is released, which can be quantified spectrophotometrically. The general reaction can be summarized as follows:

Pyr Pro Arg pNAProteasePyr Pro Arg+p nitroaniline\text{Pyr Pro Arg pNA}\xrightarrow{\text{Protease}}\text{Pyr Pro Arg}+\text{p nitroaniline}

This reaction is crucial for determining kinetic parameters such as the Michaelis-Menten constant (KmK_m). Studies have shown that this compound has a KmK_m value ranging from approximately 0.24 to 0.26 mM when tested with guinea pig tryptase.

Applications in Research

This compound has been employed in various studies to evaluate the kinetic properties of proteases involved in coagulation and inflammation processes. Its specificity towards certain enzymes allows researchers to investigate structural and functional relationships within enzyme-substrate complexes.

Case Studies

  • Kinetic Analysis of Thrombin : A study utilizing this compound demonstrated its effectiveness in characterizing thrombin activity. The compound was used to determine the catalytic efficiency of thrombin, revealing insights into its substrate preferences and catalytic mechanisms.
  • Tryptase Activity Measurement : Another investigation focused on guinea pig tryptase, where this compound served as a substrate to elucidate the enzyme's kinetic parameters. The findings indicated a strong correlation between substrate concentration and reaction velocity, affirming the compound's utility in enzyme assays.

Comparative Analysis with Other Chromogenic Substrates

This compound shares structural similarities with other chromogenic substrates used in enzymatic assays. Below is a comparison table highlighting key features of various substrates:

Compound NameStructureUnique Features
Pyrrolyl-Glycyl-Arginine-p-NitroanilinePyr-Gly-Arg-pNASimilar substrate but with glycine instead of proline
L-Ile-Pro-Arginine-p-NitroanilineIPR-pNASpecifically used for tryptase; different amino acid composition
Pyrrolyl-Gluyl-Arginine-p-NitroanilinePyr-Glu-Arg-pNAFeatures glutamic acid; useful for different protease assays

Uniqueness : this compound is distinguished by its specific sequence that optimally fits the active sites of certain serine proteases, making it particularly effective for studying their kinetics and mechanisms.

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVINHLVHHPBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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